

Application Notes and Protocols for AML12 Cell Culture

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Compound of Interest

Compound Name: AM12

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This document provides detailed protocols and application notes for the culture of the Alpha Mouse Liver 12 (AML12) cell line, a valuable tool for in vitro studies of hepatocyte function and liver biology.

Introduction

The AML12 cell line is a non-tumorigenic epithelial cell line derived from the liver of a transgenic mouse expressing human transforming growth factor-alpha (TGF- α).^[1] These cells exhibit many characteristics of differentiated hepatocytes, including the production of albumin and transferrin, making them a suitable model for research in toxicology, drug metabolism, and liver diseases.^[1]

Cell Line Characteristics

Characteristic	Description
Organism	Mus musculus (Mouse)
Tissue	Liver
Cell Type	Hepatocyte
Morphology	Epithelial
Growth Properties	Adherent
Doubling Time	Approximately 37 hours[2]
Biosafety Level	BSL-1[2]

Experimental Protocols

Media Preparation

The complete growth medium for AML12 cells consists of a base medium supplemented with several components.

Complete Growth Medium Formulation:

Component	Final Concentration/Amount
DMEM:F12 Medium	500 mL
Fetal Bovine Serum (FBS)	10%
Insulin	10 µg/mL
Transferrin	5.5 µg/mL
Selenium	5 ng/mL
Dexamethasone	40 ng/mL

Source:

An optimized treatment medium (Tx-media) has also been developed to better replicate physiological conditions, particularly for metabolic studies.[3]

Tx-Media Formulation:

Component	Final Concentration
Insulin	1 ng/mL
Transferrin	0.55 ng/mL
Selenium	0.0005 ng/mL
Dexamethasone	None

Source:[3]

Handling of Cryopreserved Cells

Proper handling of cryopreserved AML12 cells is critical to ensure high viability.

Protocol for Thawing and Initiating Cultures:

- Upon receipt, immediately transfer the cryovial to storage at temperatures below -150°C (vapor phase of liquid nitrogen) or proceed directly to thawing.[1]
- To thaw, immerse the vial in a 37°C water bath, agitating gently until a small amount of ice remains (approximately 40-60 seconds).[1]
- Decontaminate the outside of the vial with 70% ethanol.
- Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
- Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Cell Passaging

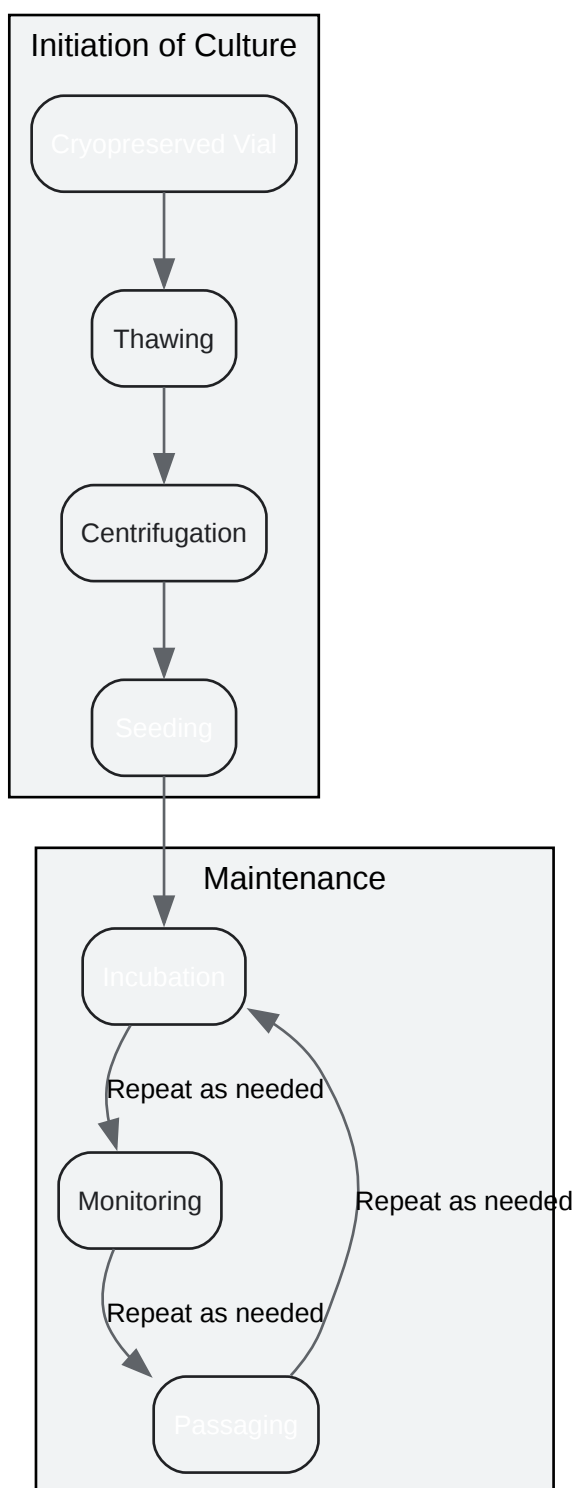
AML12 cells should be passaged when they reach a certain confluency to maintain logarithmic growth.

Subculturing Protocol:

- Aspirate the culture medium from the flask.
- Wash the cell monolayer with a balanced salt solution (e.g., PBS) to remove any remaining medium.
- Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell layer and incubate for a few minutes at 37°C until cells detach.[\[4\]](#)
- Neutralize the dissociation reagent with complete growth medium.
- Perform a viable cell count using a hemocytometer and trypan blue exclusion.[\[4\]](#)[\[5\]](#)
- Seed new flasks at the desired density in fresh, pre-warmed complete growth medium.
- Incubate the newly seeded flasks at 37°C and 5% CO₂.[\[4\]](#)

Diagrams

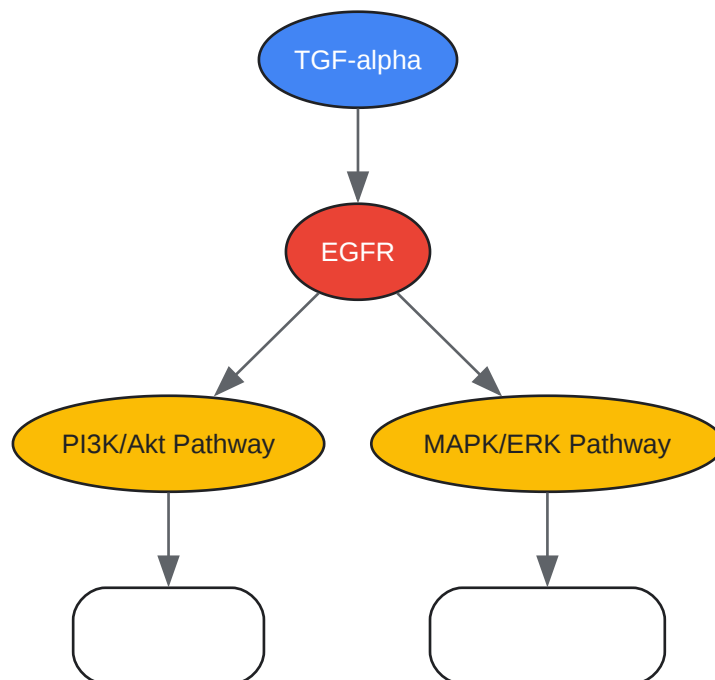
Experimental Workflow for AML12 Cell Culture



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Caption: Workflow for initiating and maintaining AML12 cell cultures.

Signaling Pathway Influenced by TGF- α in AML12 Cells



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Caption: Simplified TGF- α signaling in AML12 cells.

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- To cite this document: BenchChem. [Application Notes and Protocols for AML12 Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192157#am12-experimental-protocol-for-cell-culture]

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